

Spectroscopic Analysis of 4-Bromo-2,3,5,6-tetramethylaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2,3,5,6-tetramethylaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the chemical structure of **4-Bromo-2,3,5,6-tetramethylaniline**. While specific spectral data for this compound is not readily available in public databases, this document outlines the expected spectral characteristics and provides detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

- IUPAC Name: **4-Bromo-2,3,5,6-tetramethylaniline**
- CAS Number: 53965-69-8[1]
- Molecular Formula: C₁₀H₁₄BrN[1]
- Molecular Weight: 228.13 g/mol [2]

Spectroscopic Data Summary

The following tables present the expected quantitative data for **4-Bromo-2,3,5,6-tetramethylaniline** based on its structure and comparison with similar compounds. These tables are intended to serve as a reference for researchers who acquire the actual spectral data.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.5 - 4.5	Singlet	2H	-NH ₂
~2.2 - 2.4	Singlet	6H	2 x Ar-CH ₃ (ortho)
~2.1 - 2.3	Singlet	6H	2 x Ar-CH ₃ (meta)

Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions. The protons of the two ortho methyl groups and the two meta methyl groups are chemically equivalent due to symmetry.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~145	C-NH ₂
~130 - 135	C-CH ₃ (ortho & meta)
~120	C-Br
~15 - 20	Ar-CH ₃

Note: The exact chemical shifts require experimental determination.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3500	Medium	N-H stretch (asymmetric)
3300 - 3400	Medium	N-H stretch (symmetric)
2900 - 3000	Medium-Strong	C-H stretch (aliphatic)
1600 - 1650	Strong	N-H bend
1450 - 1500	Medium	Aromatic C=C stretch
1000 - 1100	Strong	C-N stretch
500 - 600	Strong	C-Br stretch

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
227/229	~100/~98	[M] ⁺ (Molecular ion peak with bromine isotopes)
212/214	Variable	[M - CH ₃] ⁺
148	Variable	[M - Br] ⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with nearly equal intensity.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromo-2,3,5,6-tetramethylaniline** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Analysis:** Transfer the solution to an NMR tube. Acquire ^1H and ^{13}C NMR spectra using a high-resolution NMR spectrometer.
- **Data Processing:** Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation (KBr Pellet Method):**
 - Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.
 - Compress the mixture into a thin, transparent pellet using a hydraulic press.
- **Analysis:** Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
- **Data Processing:** The instrument software will generate a spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

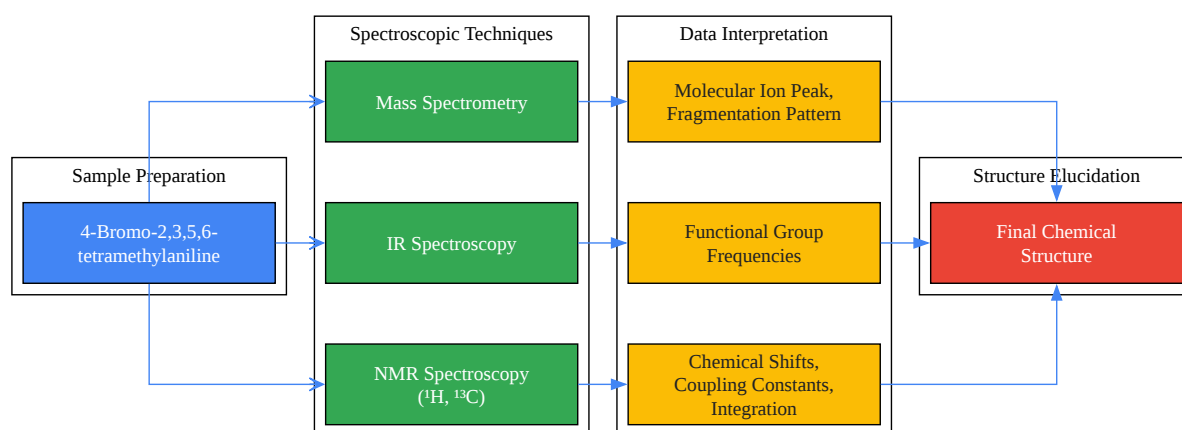
Methodology:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Ionize the sample using a suitable technique, such as Electron Ionization (EI).

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

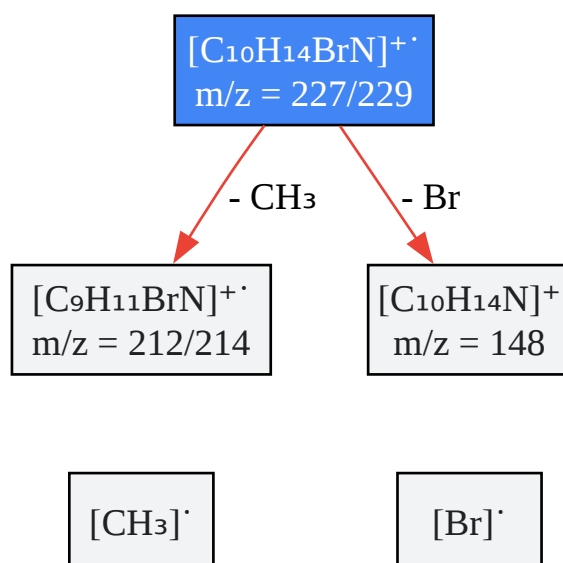
Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Hypothetical MS Fragmentation Pathway.

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References

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